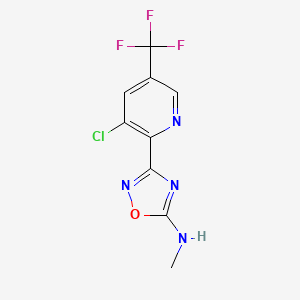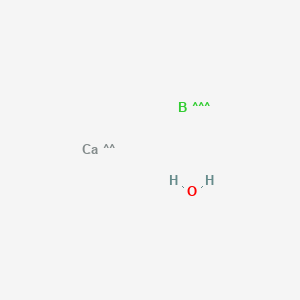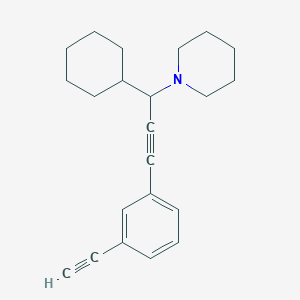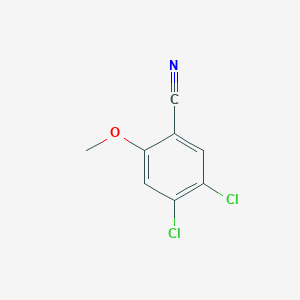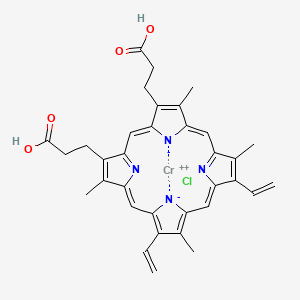
Cr(III) Protoporphyrin IX Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cr(III) Protoporphyrin IX Chloride is a porphyrin derivative that contains a chromium ion in the +3 oxidation state. Porphyrins are a group of organic compounds, many of which are naturally occurring, that play a crucial role in biological systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cr(III) Protoporphyrin IX Chloride typically involves the reaction of protoporphyrin IX with a chromium salt under specific conditions. One common method includes heating urea, phthalic anhydride, and a chromium salt (e.g., chromium chloride) in the presence of a catalyst such as ammonium molybdate or molybdenum trioxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified and characterized using various analytical techniques to confirm its structure and composition .
Análisis De Reacciones Químicas
Types of Reactions
Cr(III) Protoporphyrin IX Chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of chromium.
Reduction: Reduction reactions can convert Cr(III) to lower oxidation states, depending on the reagents and conditions used.
Substitution: The chloride ligand in this compound can be substituted with other ligands, altering the compound’s properties and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation reactions may produce higher oxidation states of chromium, while substitution reactions can yield different chromium-porphyrin complexes with varying ligands .
Aplicaciones Científicas De Investigación
Cr(III) Protoporphyrin IX Chloride has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Cr(III) Protoporphyrin IX Chloride involves its interaction with molecular targets and pathways in biological systems. The chromium ion can coordinate with various ligands, influencing the compound’s reactivity and function. In biological systems, this compound can interact with proteins and enzymes, potentially affecting their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
Co(III) Protoporphyrin IX Chloride: Contains cobalt instead of chromium and exhibits different chemical and biological properties.
Mn(III) Protoporphyrin IX Chloride: Contains manganese and is used as a mimic of natural heme environments.
Fe(III) Protoporphyrin IX Chloride: Contains iron and is a key component of heme, playing a crucial role in oxygen transport and electron transfer.
Uniqueness
Cr(III) Protoporphyrin IX Chloride is unique due to the specific properties imparted by the chromium ionThe compound’s ability to undergo various chemical reactions and interact with biological molecules makes it a valuable tool for scientific research .
Propiedades
Fórmula molecular |
C34H32ClCrN4O4 |
|---|---|
Peso molecular |
648.1 g/mol |
Nombre IUPAC |
3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;chlorochromium(2+) |
InChI |
InChI=1S/C34H34N4O4.ClH.Cr/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);1H;/q;;+3/p-3 |
Clave InChI |
KGPQQEWHGUXPBK-UHFFFAOYSA-K |
SMILES canónico |
CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C(=C3CCC(=O)O)C)CCC(=O)O.Cl[Cr+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


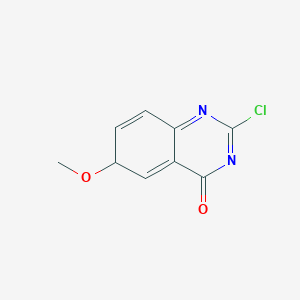

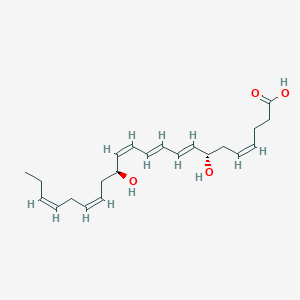
![octahydro-2H-pyrido[4,3-b]morpholine, trans](/img/structure/B12340634.png)
![N,N''-bis[[(4-chlorophenyl)amino]iminomethyl]piperazine-1,4-dicarboxamidine dihydrochloride](/img/structure/B12340638.png)
![3-(4-Chlorophenyl)-2-[(4-methylphenyl)hydrazinylidene]-3-oxopropanal](/img/structure/B12340652.png)
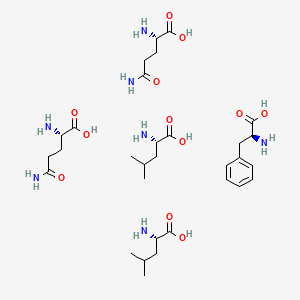
![(E)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methyl-N'-nitropiperazine-1-carboximidamide](/img/structure/B12340665.png)
![3-[18-(2-Carboxyethyl)-3,7,12,17-tetramethyl-8,13-disulfo-22,23-dihydroporphyrin-2-yl]propanoic acid;hydrochloride](/img/structure/B12340666.png)
